

edaravone pharmacokinetic profile and metabolite identification

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Compound Focus: Edaravone

CAS No.: 89-25-8

Cat. No.: S526867

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Pharmacokinetic Parameters of Edaravone

| Parameter | Value (Intravenous) | Value (Oral Suspension) | Notes / Conditions |
|--|--------------------------------|--------------------------------|---|
| Absolute Bioavailability | — | ~57% - 60% [1] [2] | — |
| T_{max} (Time to C _{max}) | 1 hour (end of infusion) [2] | 0.5 hours [2] | — |
| C_{max} | ~1253 ng/mL (CV 18.3%) [2] | ~1656 ng/mL (CV 44.3%) [2] | Following a 60 mg IV dose and a 105 mg oral dose. |
| Volume of Distribution | 63.1 L [2] | 164 L (apparent) [2] | Suggests extensive tissue distribution [2]. |
| Protein Binding | 92% (primarily to albumin) [2] | 92% (primarily to albumin) [2] | No concentration dependence (0.1-50 µmol/L) [2]. |
| Half-life (Terminal) | 4.5 - 9 hours [2] | — | Metabolite half-lives: 3-6 hours [2]. |

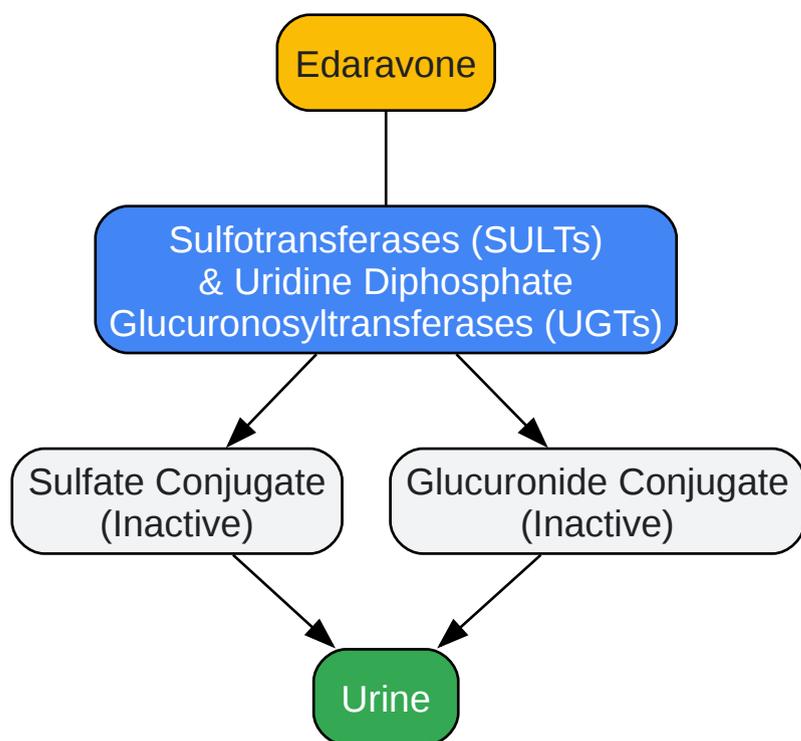
| Parameter | Value (Intravenous) | Value (Oral Suspension) | Notes / Conditions |
|----------------------------|----------------------------|---------------------------------|--|
| Total Clearance | 35.9 L/h [2] | 67.9 L/h (apparent) [2] | — |
| Primary Route of Excretion | Urine (as metabolites) [2] | Urine (as metabolites) [2] | — |
| Food Effect | Not applicable | Decreased C_{max} and AUC [2] | Should be taken on an empty stomach [2]. |

Metabolite Identification and Disposition

Edaravone undergoes rapid and extensive metabolism to pharmacologically **inactive** conjugates [3] [2]. The following table details the characteristics of its primary metabolites.

| Metabolite | Enzymes Involved | Pharmacological Activity | Key Findings in Excretion |
|-----------------------|--|--------------------------|--|
| Sulfate Conjugate | Sulfotransferases [2] | Inactive [2] | Accounts for 6-8% of the dose in urine up to 48 hours [2]. |
| Glucuronide Conjugate | UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B17 [2] | Inactive [2] | Accounts for 60-80% of the dose in urine up to 48 hours [2]. |

The diagram below illustrates the core metabolic pathway and excretion route of **edaravone**.



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A notable characteristic is that the sulfate conjugate is the predominant form in plasma, while the glucuronide conjugate is the major form excreted in urine [3] [2]. *In vitro* studies suggest the sulfate conjugate may be hydrolyzed back to **edaravone** in the kidney and then re-conjugated to the glucuronide form before final excretion [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental methodologies.

Pharmacokinetic and Tissue Distribution Study of an Oral Prodrug (Preclinical) [4] [5]

- **Objective:** To evaluate the pharmacokinetics, tissue distribution, and excretion of TEJ-1704, a novel oral prodrug of **edaravone**.

- **Model Systems:** Male Sprague Dawley rats and beagle dogs.
- **Dosing and Sample Collection:**
 - Animals received intravenous **edaravone** or oral TEJ-1704.
 - Blood, tissues (brain, heart, lung, kidney, liver, GI tract), cerebrospinal fluid (CSF), urine, and feces were collected at designated time points.
- **Bioanalysis:**
 - A sensitive LC-MS/MS method was developed and validated to quantify **edaravone** levels in all matrices.
 - The method was used to determine pharmacokinetic parameters and tissue distribution profiles.

Clinical Pharmacokinetics in Special Populations [3]

- **Objective:** To assess the effect of renal impairment on **edaravone** pharmacokinetics.
- **Study Design:** Open-label, single-dose study.
- **Subjects:** Japanese adults stratified into three groups based on estimated glomerular filtration rate (eGFR): normal function, mild impairment, and moderate impairment.
- **Procedure:**
 - Subjects received a single 30 mg intravenous infusion of **edaravone** over 60 minutes.
 - Plasma and urine samples were collected periodically post-dose.
 - Pharmacokinetic parameters (C_{max} , AUC, t_{max} , $t_{1/2}$) for unchanged **edaravone** and its metabolites were calculated and compared across groups.

Drug-Drug Interaction and Racial Difference Study (Oral Formulation) [1]

- **Objective:** To evaluate potential drug-drug interactions and racial differences in the pharmacokinetics of oral **edaravone**.
- **Study Design:** Two phase 1 studies in healthy adult male volunteers (Japanese and White).
- **Cohorts:**
 - **DDI Cohort:** Subjects received multiple doses of oral **edaravone** (120 mg/day) co-administered with single doses of probe drugs (rosuvastatin, sildenafil, or furosemide).
 - **PK/Race Cohort:** Subjects received a single 100 mg dose of oral **edaravone** suspension to compare pharmacokinetics between Japanese and White subjects.
- **Analysis:** Plasma concentrations of **edaravone** were measured, and PK parameters were compared between co-administration and control periods, and between racial groups.

Key Research Insights

- **No Clinically Relevant Impact of Demographics or Renal/Hepatic Impairment:** Population PK analyses and dedicated studies have shown that factors such as **race, sex, age, weight, and mild-to-moderate renal or hepatic impairment** have no clinically significant impact on the pharmacokinetics of **edaravone**, thus not requiring dose adjustments [6] [3].
- **Oral Formulation Shows Nonlinear Pharmacokinetics:** For the oral formulation, plasma exposure (C_{\max} and AUC) increases more than dose-proportionally within the 30 mg to 300 mg dose range [1].
- **High-Fat Meals Reduce Absorption:** The oral suspension should be taken on an empty stomach, as a high-fat meal significantly decreases its absorption, reducing C_{\max} and AUC [2].

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